molecular formula C17H24N2O3 B3011940 N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid CAS No. 842970-12-1

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid

Cat. No.: B3011940
CAS No.: 842970-12-1
M. Wt: 304.39
InChI Key: DMVITXLWUZPSOL-UHFFFAOYSA-N
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Description

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid is a succinamic acid derivative characterized by a 2-ethyl-piperidine substituent attached to the para position of the phenyl ring. The piperidine moiety introduces a heterocyclic amine structure, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

4-[4-(2-ethylpiperidin-1-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-14-5-3-4-12-19(14)15-8-6-13(7-9-15)18-16(20)10-11-17(21)22/h6-9,14H,2-5,10-12H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVITXLWUZPSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid typically involves the reaction of 4-(2-ethyl-piperidin-1-yl)aniline with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The phenyl group and succinamic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance antitumor and enzyme-inhibitory activities, while bulky groups (e.g., piperidine) may improve target specificity but reduce solubility .

Conformational Flexibility : Anti conformations in the amide segment are common in crystal structures, but steric hindrance from substituents like ethyl-piperidine may enforce unique conformations affecting binding .

Biological Activity

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in cancer treatment and antimicrobial research.

Chemical Structure and Properties

The compound features a piperidine ring, a phenyl group, and a succinamic acid moiety, which contribute to its biological properties. The presence of these functional groups allows for interactions with various molecular targets, enhancing its potential therapeutic effects.

Component Description
Piperidine Ring Facilitates receptor binding and modulation
Phenyl Group Enhances lipophilicity and binding affinity
Succinamic Acid Provides additional functional sites for interaction

This compound acts primarily through the modulation of specific molecular pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially leading to:

  • Inhibition or activation of signaling pathways : This modulation can result in therapeutic effects relevant to cancer and other diseases.
  • Antimicrobial activity : The compound has shown promise in inhibiting bacterial growth, which is critical in the development of new antibiotics.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. The following findings summarize its potential:

  • In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For example, it inhibited the proliferation of hepatocellular carcinoma cells with an IC50 value indicative of its potency .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells by disrupting mitochondrial homeostasis, which is crucial for cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, although further research is required to elucidate its full spectrum of activity .

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • In a study involving HCC cell lines, this compound demonstrated potent inhibition of cell proliferation (IC50 = 3.1 µM). The mechanism involved the induction of apoptosis through mitochondrial disruption .
  • Bacterial Assays :
    • In antimicrobial tests, the compound exhibited activity against specific strains but was less effective against others due to resistance mechanisms present in certain bacteria .

Research Applications

This compound has diverse applications across several fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Drug Development : Ongoing research aims to explore its efficacy as a lead compound in developing new anticancer agents and antibiotics.

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